
2-(3-Methoxyisoxazol-5-YL)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is a heterocyclic compound containing an oxazole ring substituted with a methoxy group at the 3-position and an acetaldehyde group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde typically involves the formation of the oxazole ring followed by the introduction of the methoxy and acetaldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methoxy-1,2-oxazole with acetaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid.
Reduction: 2-(3-methoxy-1,2-oxazol-5-yl)ethanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde depends on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparación Con Compuestos Similares
Similar Compounds
3-methoxy-1,2-oxazole: Lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
2-(3-methoxy-1,2-oxazol-5-yl)acetic acid: An oxidized form of the compound with different chemical properties.
2-(3-methoxy-1,2-oxazol-5-yl)ethanol: A reduced form with an alcohol group instead of an aldehyde.
Uniqueness
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde is unique due to the presence of both the methoxy and acetaldehyde groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO3/c1-9-6-4-5(2-3-8)10-7-6/h3-4H,2H2,1H3 |
Clave InChI |
PIBASUCOMHWFCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=NOC(=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


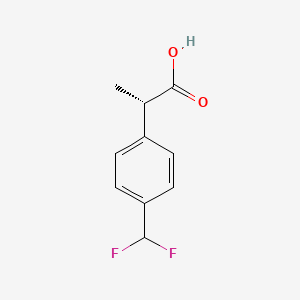
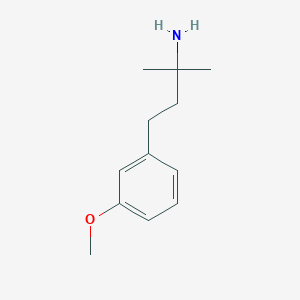

![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)
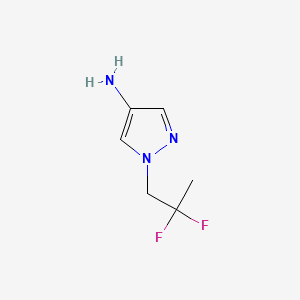
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)

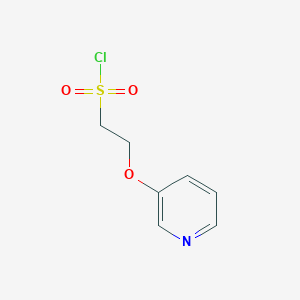

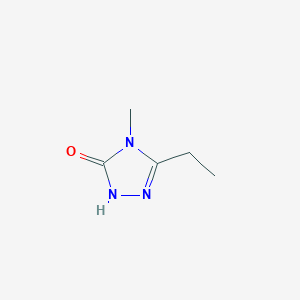
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
